molecular formula C9H7NO2 B7809907 5-Isoxazolol, 3-phenyl- CAS No. 23253-51-2

5-Isoxazolol, 3-phenyl-

Cat. No.: B7809907
CAS No.: 23253-51-2
M. Wt: 161.16 g/mol
InChI Key: JJZNCUHIYJBAMS-UHFFFAOYSA-N
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Description

5-Isoxazolol, 3-phenyl- is a useful research compound. Its molecular formula is C9H7NO2 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Isoxazolol, 3-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Isoxazolol, 3-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Chemical Properties and Tautomerism

  • 5-Isoxazolol, 3-phenyl-, and related compounds exhibit interesting chemical properties such as tautomerism, where they exist in different forms depending on the solvent's polarity. This characteristic has implications for their basicity and acidity, comparable to carboxylic acids (Boulton & Katritzky, 1961).

2. Structural Studies and Configuration

  • Structural analysis of isoxazolone compounds, including 3-phenyl-5-isoxazolone derivatives, provides insights into their molecular geometry, vibrational frequencies, and potential applications in drug discovery. The impact of substituents on proton affinity and the differences in molecular configurations across various isoxazoles are significant areas of study (Brancatelli et al., 2011).

3. Synthesis and Applications in Drug Discovery

  • 5-Isoxazolol, 3-phenyl-, derivatives have been explored for their potential in drug discovery, particularly in cancer research. Their ability to inhibit specific signaling pathways in colon cancer cells makes them candidates for further investigation as chemotherapeutic agents (Shaw et al., 2012).
  • The synthesis of fluorinated isoxazoles, including 3-phenyl derivatives, has been investigated for potential applications in drug discovery, highlighting their promising structures (Nieto et al., 2019).

4. Biological and Pharmacological Potential

  • Isoxazole derivatives, including 3-phenyl isoxazoles, have been studied for their biological activities such as antithrombotic, antimicrobial, and antihelminthic properties. These studies contribute to the exploration of isoxazoles in pharmacological applications (Batra et al., 2002; Lakshmi et al., 2015)(Lakshmi et al., 2015).

5. Material Science and Electrooptics

  • The application of 3-phenyl-5-isoxazolone in material science, particularly in the development of electrooptic modulators, has been explored. These studies focus on enhancing electrooptic coefficients, which are critical for high-speed switching elements in telecommunications (Marder et al., 1994).

Properties

IUPAC Name

3-phenyl-2H-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-9-6-8(10-12-9)7-4-2-1-3-5-7/h1-6,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZNCUHIYJBAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)ON2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name N-PHENYLMALEISOIMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20899
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40901168, DTXSID80945940
Record name 3-Phenyl-1,2-oxazol-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40901168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Phenyl-1,2-oxazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80945940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7713-79-3, 23253-51-2
Record name N-PHENYLMALEISOIMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20899
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-Phenylmaleisoimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007713793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenyl-1,2-oxazol-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40901168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Phenyl-1,2-oxazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80945940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In accordance with the known process [Canadian Journal of Chemistry, 4s, 1371 (1970)], 154 g (0.8 mol) of ethyl benzoylacetoacetate were dissolved in 1 l of acetic acid, and 55.7 g (0.8 mol) of hydroxylamine hydrochloride were then added to the resulting solution, followed by heating under stirring at 100° C. for 5 hours. After the solvent was distilled off, ethyl alcohol was added to the residue to precipitate crystals. The crystals were collected and then washed with ethyl alcohol, whereby the title compound was obtained as colorless crystals.
[Compound]
Name
4s
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl benzoylacetoacetate
Quantity
154 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
55.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Isoxazolol, 3-phenyl-
Reactant of Route 2
5-Isoxazolol, 3-phenyl-

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